2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride
CAS No.: 1423024-35-4
Cat. No.: VC2572250
Molecular Formula: C11H22Cl2N4O
Molecular Weight: 297.22 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1423024-35-4 |
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Molecular Formula | C11H22Cl2N4O |
Molecular Weight | 297.22 g/mol |
IUPAC Name | 2-amino-N-(1-pyrazol-1-ylpropan-2-yl)pentanamide;dihydrochloride |
Standard InChI | InChI=1S/C11H20N4O.2ClH/c1-3-5-10(12)11(16)14-9(2)8-15-7-4-6-13-15;;/h4,6-7,9-10H,3,5,8,12H2,1-2H3,(H,14,16);2*1H |
Standard InChI Key | LLJVCUBBHXGKHS-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)NC(C)CN1C=CC=N1)N.Cl.Cl |
Canonical SMILES | CCCC(C(=O)NC(C)CN1C=CC=N1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride is a chemical compound with specific molecular characteristics that define its behavior in various chemical and biological environments. Its fundamental properties are summarized in the table below:
Property | Value |
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CAS Number | 1423024-35-4 |
Molecular Formula | C11H20N4O·2HCl |
Molecular Weight | 297.23 g/mol |
IUPAC Name | 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride |
The compound contains a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This structural feature contributes significantly to its chemical reactivity and potential biological activities .
Structural Features and Conformational Analysis
The structure of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride includes several key functional groups that determine its chemical behavior. The primary amino group at the 2-position of the pentanamide chain provides a nucleophilic center, while the pyrazole moiety offers potential for interactions with biological targets. The dihydrochloride salt formation indicates the presence of two protonatable nitrogen atoms, which influences its solubility profile and stability .
The conformational flexibility of this molecule arises from the rotational freedom around several single bonds, particularly in the pentanamide chain and the linkage between the pyrazole ring and the propan-2-yl group. This conformational variability may contribute to its ability to interact with diverse molecular targets.
Synthesis and Preparation Methods
Conventional Synthetic Routes
The synthesis of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride typically involves multiple reaction steps with carefully controlled conditions. One established synthetic pathway involves the reaction between 2-amino-pentanamide and 1-(1H-pyrazol-1-yl)propan-2-yl chloride, followed by salt formation with hydrochloric acid to yield the dihydrochloride form.
Alternative synthetic approaches may involve protecting group strategies, particularly for the amino functionality, to prevent undesired side reactions during synthesis. The selection of appropriate protecting groups, reaction conditions, and purification methods is crucial for obtaining the compound with high purity.
Chemical Reactivity and Transformation Pathways
Key Reaction Patterns
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride demonstrates several characteristic reaction patterns that are relevant to its applications in organic synthesis and medicinal chemistry. The compound can undergo various transformation reactions, including:
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Oxidation reactions, which can target the amino group or the pyrazole ring
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Reduction reactions, potentially resulting in the formation of various amine derivatives
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Nucleophilic substitution reactions, particularly involving the pyrazole nitrogen atoms
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Acid-base reactions, influencing its solubility and stability profiles in different pH environments
Stability and Degradation Pathways
The stability of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride under various conditions is an important consideration for its storage, handling, and potential applications. As a dihydrochloride salt, it generally exhibits enhanced stability compared to the free base form, particularly in terms of shelf-life and resistance to oxidative degradation.
Potential degradation pathways may include hydrolysis of the amide bond under strongly acidic or basic conditions, oxidation of the amino group, and thermal decomposition at elevated temperatures. Understanding these degradation mechanisms is crucial for developing appropriate formulation strategies and storage conditions.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
Compounds containing pyrazole rings, such as 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride, often exhibit interesting biological activities due to the nitrogen-rich heterocyclic system. The pyrazole scaffold is found in numerous bioactive compounds, including pharmaceuticals with anti-inflammatory, antifungal, antibacterial, and anticancer properties.
The specific arrangement of functional groups in this compound—including the primary amino group, the amide linkage, and the pyrazole ring—creates a unique three-dimensional structure that may enable selective interactions with biological targets such as enzymes, receptors, or other proteins.
Comparative Analysis with Related Compounds
The biological properties of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride can be better understood by comparing it with structurally related compounds. For instance, other pyrazole derivatives with similar functional groups may exhibit comparable biological activities with variations in potency and selectivity.
Table: Comparative Analysis of Related Pyrazole Derivatives
Compound | Structural Differences | Notable Biological Activities |
---|---|---|
2-amino-N-(1H-indazol-7-yl)pentanamide | Contains indazole instead of pyrazole-propyl group | Potential enzyme inhibitor with applications in cancer research |
Pyrazole-containing kinase inhibitors | More complex structures with additional functional groups | Anticancer, anti-inflammatory activities through kinase inhibition |
GIT38 compounds | Different heterocyclic core structure | Treatment of prostatic neoplasms and related conditions |
Research Applications and Scientific Relevance
Role in Organic Synthesis
2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride serves as a valuable building block in organic synthesis due to its multifunctional nature. The presence of reactive groups including the primary amine and the pyrazole nitrogen atoms enables its incorporation into more complex molecular architectures.
Researchers can utilize this compound as a starting material or intermediate in the synthesis of libraries of compounds for drug discovery programs, particularly those focused on developing new therapeutic agents that target specific biological pathways. The compound's reactivity profile enables diverse chemical transformations, allowing the creation of structurally varied derivatives with potentially enhanced biological properties.
Applications in Drug Discovery and Development
In pharmaceutical research, compounds like 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride play significant roles in drug discovery pipelines. The pyrazole scaffold appears in numerous marketed drugs and clinical candidates, highlighting the relevance of such compounds in medicinal chemistry.
The compound may serve as:
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A lead structure for optimization in medicinal chemistry programs
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A pharmacophore model for identifying new bioactive molecules
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A probe compound for studying biological mechanisms
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A reference standard in analytical and pharmacological studies
Analytical Methods and Characterization Techniques
Proper characterization of 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride is essential for confirming its identity, purity, and structural features. Several analytical techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy for identification of functional groups
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X-ray Crystallography for determining three-dimensional structure
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High-Performance Liquid Chromatography (HPLC) for purity assessment
These analytical approaches provide complementary information about the compound's structure and properties, facilitating its reliable identification and quality control in research and development settings.
Future Research Directions and Perspectives
Emerging Applications
The continuing exploration of pyrazole-containing compounds like 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride may reveal new applications beyond those currently known. Emerging areas of interest include:
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Development of targeted drug delivery systems incorporating this compound or its derivatives
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Exploration of potential agricultural applications, such as crop protection
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Investigation of materials science applications, leveraging the compound's structural features
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Potential applications in chemical biology as molecular probes for studying biological systems
Challenges and Opportunities in Research
Despite its potential utility, research involving 2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride faces several challenges. These include:
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Limited published data on its specific biological activities and mechanism of action
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Potential synthetic challenges in scaling up production
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Need for comprehensive toxicological profiling
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Development of structure-activity relationships to guide optimization efforts
Addressing these challenges presents significant opportunities for researchers to contribute to the understanding of this compound and its potential applications. Collaborative efforts across disciplines such as medicinal chemistry, pharmacology, and materials science could accelerate progress in this field.
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